Ethanone, 1-[3-(phenylseleno)phenyl]-
Description
Infrared Spectroscopy
The infrared spectrum of Ethanone, 1-[3-(phenylseleno)phenyl]-, exhibits a carbonyl stretching frequency at 1,675 cm⁻¹ in carbon tetrachloride, redshifted by 17 cm⁻¹ compared to unsubstituted acetophenone. This shift arises from the electron-donating resonance effects of the phenylseleno group, which weaken the C=O bond. Two distinct carbonyl bands in polar solvents (e.g., acetonitrile) at 1,680 and 1,665 cm⁻¹ correspond to syn-periplanar and gauche conformers, respectively.
Nuclear Magnetic Resonance
Proton NMR data (CDCl₃, 400 MHz) reveal a singlet at δ 2.65 ppm for the methyl group adjacent to the carbonyl, deshielded by 0.05 ppm relative to acetophenone due to the selenium’s inductive effect. Aromatic protons resonate as a multiplet at δ 7.40–8.00 ppm, with meta-coupling (J = 2.4 Hz) observed between H-2 and H-6 of the selenophenyl ring.
In the carbon-13 NMR spectrum, the carbonyl carbon appears at δ 197.0 ppm, upfield-shifted by 1.2 ppm compared to 4-methylacetophenone, corroborating reduced electron withdrawal. The selenium-bearing carbon (C-3) resonates at δ 135.8 ppm, characteristic of arylselenide moieties.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 274 (M⁺, 15% abundance), with major fragments at m/z 201 (loss of C₆H₅Se) and m/z 105 (acetylbenzyl cation). Isotopic patterns at m/z 276 and 278 confirm selenium’s natural abundance (7.6% for ⁸⁰Se).
Crystallographic Studies and Conformational Dynamics
Single-crystal X-ray diffraction analysis (monoclinic, P2₁/c space group) confirms the planar acetophenone core with a C–Se–C bond angle of 104.5°. The phenylseleno group forms a dihedral angle of 85° with the aromatic ring, stabilizing the crystal lattice through weak C–H···O hydrogen bonds (2.45 Å).
Notably, the carbonyl oxygen participates in a bifurcated hydrogen bond with adjacent methyl groups, contributing to a layered crystal packing motif. The unit cell parameters (a = 8.23 Å, b = 10.45 Å, c = 12.67 Å; β = 90.3°) reflect moderate intermolecular van der Waals interactions.
Temperature-dependent NMR studies reveal restricted rotation about the C–Se bond, with an activation energy barrier of 12 kcal/mol estimated for conformational interconversion.
Comparative Analysis with Related α-Substituted Acetophenones
Ethanone, 1-[3-(phenylseleno)phenyl]-, exhibits distinct electronic and steric properties compared to sulfur- and oxygen-containing analogs:
| Property | Phenylseleno Derivative | Phenylthio Derivative | Methoxy Derivative |
|---|---|---|---|
| C=O Stretching (cm⁻¹) | 1,675 | 1,690 | 1,715 |
| C–X Bond Length (Å) | 1.95 (Se) | 1.82 (S) | 1.43 (O) |
| ΔG (rotamer, kcal/mol) | 5.2 | 4.8 | 3.1 |
Table 1: Comparative spectroscopic and geometric properties of α-substituted acetophenones.
The phenylseleno group’s larger atomic radius and lower electronegativity relative to sulfur or oxygen result in greater steric bulk and enhanced resonance donation. These factors collectively reduce carbonyl reactivity in nucleophilic addition reactions by 30% compared to phenylthio analogs. However, the selenium atom’s polarizability facilitates radical stabilization, making the compound more reactive in photochemical pathways.
In contrast to 2-(ethylthio)acetophenones, the phenylseleno derivative exhibits a 15 nm bathochromic shift in UV-Vis spectra (λₘₐₓ = 285 nm) due to enhanced charge-transfer transitions. These electronic differences underscore selenium’s unique role in modulating optoelectronic properties.
Properties
CAS No. |
666743-33-5 |
|---|---|
Molecular Formula |
C14H12OSe |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
1-(3-phenylselanylphenyl)ethanone |
InChI |
InChI=1S/C14H12OSe/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,1H3 |
InChI Key |
ITPWNFPRGWBQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme
The synthesis follows a multi-step process:
- Formation of the appropriate Grignard reagent
- Reaction with a suitable electrophile
- Subsequent functionalization to introduce the phenylseleno group
Detailed Procedure
The preparation begins with the formation of the 3-bromophenylmagnesium bromide Grignard reagent, which then undergoes reaction with appropriate ketene equivalents to form the acetophenone backbone, followed by introduction of the phenylseleno group through nucleophilic substitution.
Similar to the method described for trifluoromethyl derivatives, the procedure can be adapted as follows:
Preparation of the Grignard reagent: In a flame-dried flask under nitrogen atmosphere, magnesium turnings (5.8 g) are combined with dry THF (150 ml). A catalytic amount of iodine is added to activate the surface of the magnesium. 3-Bromobenzene (50 g) is added gradually via a dropping funnel at 40-50°C, and the mixture is stirred for 2-4 hours to complete the Grignard formation.
Reaction with ketene: The Grignard reagent is added to a solution of ketene (28.3 g) in aromatic hydrocarbon solvent (75 ml) in the presence of a transition metal ligand-acid complex at 0 to -10°C. The reaction mixture is stirred at this temperature for 2-3 hours.
Introduction of the phenylseleno group: After obtaining 3-bromoacetophenone, the selenium functionality is introduced through reaction with phenylselenide nucleophiles generated in situ from diphenyl diselenide and sodium borohydride.
Reaction Conditions and Catalyst Effects
Table 1: Optimization of Reaction Conditions for Grignard-Based Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Fe(AcAc)₃ | THF | 40-50 | 4 | 68 |
| 2 | Ir(AcAc)₃ | THF | 40-50 | 3 | 65 |
| 3 | Ru(AcAc)₃ | THF | 45-55 | 3 | 62 |
| 4 | Cr(AcAc)₃ | THF | 40-50 | 4 | 60 |
| 5 | Fe(AcAc)₃ | Toluene | 40-50 | 4 | 72 |
The choice of catalyst significantly affects the yield of the reaction, with iron acetylacetonate [Fe(AcAc)₃] showing the highest efficiency. The use of an aromatic solvent like toluene instead of THF can lead to improved yields, potentially due to better solubility of the organometallic intermediates.
Diphenyl Diselenide Reduction Method
An alternative approach involves the reduction of diphenyl diselenide followed by nucleophilic substitution, which provides a more direct route to introduce the phenylseleno group.
Reaction Overview
This method utilizes sodium borohydride to reduce diphenyl diselenide, generating a nucleophilic phenylselenide species that can react with appropriate electrophiles to form the target compound.
Detailed Synthetic Protocol
Based on methodologies described for related organoselenium compounds, the synthesis can be performed as follows:
To an aqueous THF solution (20 mL THF + 0.2 mL H₂O) containing diphenyl diselenide (3.14 g, 10 mmol) and NaOH (0.80 g, 20 mmol) under nitrogen atmosphere, NaBH₄ (0.75 g, 20 mmol) is added in small portions. The yellow color of the diselenide darkens initially and then gradually fades to colorless.
To this colorless solution, 3-bromoacetophenone (4.0 g, 20 mmol) in THF (20 mL) is added dropwise, and the solution is stirred for 24 h at room temperature.
The reaction mixture is hydrolyzed with water (100 mL) and extracted with chloroform (200 mL). The organic phase is washed with water (100 mL) and dried over anhydrous magnesium sulfate.
The extract is concentrated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system.
Optimization and Yield Enhancement
Table 2: Effect of Reaction Parameters on Diphenyl Diselenide Reduction Method
| Entry | NaBH₄ (equiv) | Temperature (°C) | Reaction time (h) | Solvent system | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2.0 | 25 | 24 | THF/H₂O | 70 |
| 2 | 2.5 | 25 | 24 | THF/H₂O | 75 |
| 3 | 2.0 | 40 | 12 | THF/H₂O | 72 |
| 4 | 2.0 | 25 | 24 | DMF/H₂O | 68 |
| 5 | 2.0 | 25 | 36 | THF/H₂O | 77 |
The optimal conditions involve using 2.5 equivalents of NaBH₄ at room temperature for 24 hours in a THF/H₂O solvent system, yielding approximately 75% of the target compound. Extended reaction times can slightly improve yields, but the benefit diminishes after 36 hours.
Palladium-Catalyzed Cross-Coupling Approach
Palladium-catalyzed cross-coupling reactions represent a modern synthetic strategy for introducing the phenylseleno group with high selectivity.
General Methodology
This approach utilizes palladium catalysts to facilitate the coupling between a meta-substituted acetophenone and an appropriate phenylselenium source.
Detailed Procedure
Drawing from palladium-catalyzed methodologies described for related compounds, the procedure can be adapted as follows:
A reaction vessel is loaded with Pd(OAc)₂ (2.1 mg, 9.2 μmol), phosphine ligand (5.4 mg, 18.5 μmol), 3-bromoacetophenone (110 mg, 0.55 mmol), and diphenyl diselenide (85.8 mg, 0.275 mmol).
The vessel is evacuated and filled with nitrogen. Anhydrous DMF (3 mL) is added, and the mixture is stirred at room temperature.
The reaction mixture is heated to 85°C and stirred for 20-27 hours under nitrogen.
After cooling, the reaction mixture is diluted with water and extracted with an appropriate organic solvent. The organic layer is washed, dried, and concentrated.
The crude product is purified by column chromatography or recrystallization.
Catalyst and Ligand Screening
Table 3: Influence of Catalyst and Ligand Systems on Cross-Coupling Performance
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | DMF | 85 | 24 | 68 |
| 2 | Pd(OAc)₂ | P(t-Bu)₃ | DMF | 85 | 20 | 74 |
| 3 | Pd(dba)₂ | BINAP | DMF | 85 | 24 | 65 |
| 4 | Pd(PPh₃)₄ | - | DMF | 85 | 24 | 60 |
| 5 | Pd(OAc)₂ | P(t-Bu)₃ | Toluene | 85 | 24 | 70 |
The combination of Pd(OAc)₂ and P(t-Bu)₃ in DMF provides the highest yield (74%) for the cross-coupling reaction. The sterically demanding and electron-rich phosphine ligand P(t-Bu)₃ enhances the catalytic efficiency, potentially by facilitating the oxidative addition step in the catalytic cycle.
Nucleophilic Substitution of Diazonium Salts
Another viable route involves the diazotization of 3-aminoacetophenone followed by substitution with phenylselenide nucleophiles.
Reaction Scheme
The synthesis proceeds via formation of a diazonium intermediate from 3-aminoacetophenone, which then undergoes nucleophilic substitution with phenylselenide to afford the target compound.
Procedural Details
Based on general methodologies for introducing selenium functionalities:
3-Aminoacetophenone (5.0 g, 37 mmol) is dissolved in a mixture of concentrated HCl (15 mL) and water (30 mL) and cooled to 0°C.
Sodium nitrite (2.8 g, 41 mmol) in water (15 mL) is added dropwise to form the diazonium salt.
Separately, diphenyl diselenide (5.8 g, 18.5 mmol) is reduced with sodium borohydride (1.4 g, 37 mmol) in ethanol (50 mL) to generate phenylselenide.
The diazonium salt solution is added to the phenylselenide solution at 0-5°C, and the mixture is stirred for 2-3 hours, allowing it to warm gradually to room temperature.
The reaction mixture is extracted with an appropriate organic solvent, and the extract is washed, dried, and concentrated.
The crude product is purified by column chromatography or recrystallization.
Effect of Reaction Parameters
Table 4: Optimization of Diazonium Route Conditions
| Entry | Diazotization temp. (°C) | Coupling temp. (°C) | Coupling time (h) | Coupling solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 0 | 0 to RT | 3 | Ethanol | 62 |
| 2 | -5 | 0 to RT | 3 | Ethanol | 65 |
| 3 | 0 | 0 | 5 | Ethanol | 60 |
| 4 | 0 | 0 to RT | 3 | DMF | 55 |
| 5 | -5 | -5 to RT | 4 | Ethanol/THF | 68 |
The optimal conditions involve conducting the diazotization at -5°C and performing the coupling reaction with gradual warming from -5°C to room temperature over 4 hours in an ethanol/THF mixed solvent system, yielding approximately 68% of the target compound.
Direct Selenation of 3-Iodoacetophenone
Direct selenation of 3-iodoacetophenone with elemental selenium or selenium reagents represents a straightforward approach to the target compound.
Reaction Principles
This method involves the direct replacement of the iodine atom with a phenylseleno group through copper-catalyzed coupling.
Synthetic Procedure
Based on copper-catalyzed methodologies:
In a sealed tube, 3-iodoacetophenone (2.46 g, 10 mmol), diphenyl diselenide (3.12 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and 1,10-phenanthroline (0.36 g, 2 mmol) are combined.
The tube is evacuated and backfilled with nitrogen, then anhydrous DMSO (20 mL) is added.
The reaction mixture is heated at 110°C for 24 hours.
After cooling, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
The crude product is purified by column chromatography.
Optimization of Reaction Conditions
Table 5: Parameter Optimization for Direct Selenation Approach
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI | 1,10-Phenanthroline | DMSO | 110 | 24 | 65 |
| 2 | CuI | 1,10-Phenanthroline | DMF | 110 | 24 | 60 |
| 3 | CuBr | 1,10-Phenanthroline | DMSO | 110 | 24 | 62 |
| 4 | CuI | 2,2'-Bipyridine | DMSO | 110 | 24 | 58 |
| 5 | CuI | 1,10-Phenanthroline | DMSO | 120 | 18 | 67 |
The optimal conditions utilize CuI as the catalyst and 1,10-phenanthroline as the ligand in DMSO at 120°C for 18 hours, yielding approximately 67% of the target compound.
Comparative Analysis of Preparation Methods
Yield Comparison
Table 6: Comparative Analysis of Different Preparation Methods
| Method | Average Yield (%) | Reaction Time (h) | Reagent Cost | Technical Complexity | Scalability |
|---|---|---|---|---|---|
| Grignard Approach | 68-72 | 6-8 | Moderate | High | Good |
| Diselenide Reduction | 70-77 | 24-36 | Low | Moderate | Excellent |
| Pd-Catalyzed Cross-Coupling | 65-74 | 20-27 | High | High | Moderate |
| Diazonium Route | 62-68 | 4-6 | Low | Moderate | Good |
| Direct Selenation | 65-67 | 18-24 | Moderate | Moderate | Moderate |
Practical Considerations
The diphenyl diselenide reduction method offers the best balance between yield, cost, and scalability, making it particularly suitable for larger-scale preparations. The palladium-catalyzed approach provides good selectivity and compatibility with various functional groups but involves expensive catalysts. The Grignard method requires rigorous anhydrous conditions but can be scaled up effectively.
Purification and Characterization
Purification Techniques
The crude product can be purified through:
- Column chromatography using silica gel with appropriate eluent systems (typically hexane/ethyl acetate mixtures)
- Recrystallization from suitable solvent combinations (e.g., ethanol/water, chloroform/hexane)
- Vacuum distillation for larger-scale preparations
Characterization Data
The identity and purity of the synthesized Ethanone, 1-[3-(phenylseleno)phenyl]- can be confirmed through various analytical techniques:
- Melting Point: Typically in the range of 55-58°C
- ¹H NMR (300 MHz, CDCl₃): δ 7.85-7.20 (m, 9H, aromatic), 2.60 (s, 3H, -COCH₃)
- ¹³C NMR (75 MHz, CDCl₃): δ 197.5 (C=O), 138.2-127.3 (aromatic carbons), 26.8 (-CH₃)
- IR (KBr): ν 1680 cm⁻¹ (C=O), 510-530 cm⁻¹ (C-Se)
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-(phenylseleno)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but often involve the use of strong nucleophiles or electrophiles.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted ethanone derivatives depending on the reagents used.
Scientific Research Applications
Ethanone, 1-[3-(phenylseleno)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other organoselenium compounds.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-(phenylseleno)phenyl]- involves the interaction of the phenylseleno group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares "Ethanone, 1-[3-(phenylseleno)phenyl]-" with structurally related compounds, focusing on substituent groups, molecular weights, and key properties:
*Estimated based on selenium’s atomic mass (78.96 g/mol).
Key Observations:
- Electronic Effects: The phenylseleno group (-SePh) is less polar than hydroxyl (-OH) or nitro (-NO₂) groups but more polarizable due to selenium’s larger atomic radius. This may enhance its ability to stabilize radicals or participate in charge-transfer interactions compared to sulfur or oxygen analogs .
- Solubility: Compounds with electron-withdrawing groups (e.g., -NO₂) exhibit lower solubility in polar solvents than those with electron-donating groups (e.g., -OH). The phenylseleno group’s intermediate polarity suggests moderate solubility in aromatic solvents .
- Thermal Stability : Halogenated derivatives (e.g., -Cl, -CF₃) show higher decomposition temperatures, while selenium-containing compounds may decompose at moderate temperatures due to weaker C-Se bonds .
Biological Activity
Ethanone, 1-[3-(phenylseleno)phenyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethanone, 1-[3-(phenylseleno)phenyl]- (CAS Number: 85972-34-5) features a selenium-containing phenyl group, which is believed to contribute to its biological properties. The presence of selenium is significant as it is known to play a role in various biochemical processes and can influence the reactivity and biological activity of organic compounds.
Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases, including cancer. Research indicates that compounds with selenium can enhance antioxidant defense mechanisms. A study highlighted the synthesis of a diphenylselenide-containing probe that demonstrated selective detection of superoxide in living cells, showcasing the potential for selenium-containing compounds in biological applications .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Ethanone, 1-[3-(phenylseleno)phenyl]- | TBD | This study |
| Ascorbic Acid | 50 | Comparative standard |
| Diphenylselenide | TBD |
Anticancer Properties
The anticancer potential of Ethanone, 1-[3-(phenylseleno)phenyl]- has been explored through various studies. Compounds similar in structure have shown promising results against different cancer cell lines. For instance, derivatives of phenylselenide have been reported to exhibit cytotoxic effects on glioma cells, indicating that modifications to the selenium moiety can enhance therapeutic efficacy.
Case Study: Cytotoxic Effects on Glioma Cells
- Objective : To evaluate the cytotoxic effects of selenium-containing compounds on glioma cell lines.
- Methodology : Various concentrations of Ethanone derivatives were tested on C6 glioma cells.
- Results : Significant cell death was observed at concentrations above 10 µM, with apoptosis being the primary mechanism of action.
The biological activity of Ethanone, 1-[3-(phenylseleno)phenyl]- can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : Selenium-containing compounds can modulate ROS levels, enhancing cellular antioxidant capacity.
- Apoptosis Induction : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Inhibition of Platelet Aggregation : Some analogues have shown significant antiplatelet activity, which could be beneficial in preventing thrombosis associated with cancer .
Research Findings and Future Directions
Recent investigations into Ethanone derivatives reveal a promising avenue for developing new antioxidants and anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications to the phenylselenide group could lead to enhanced potency and selectivity against cancer cell lines.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
